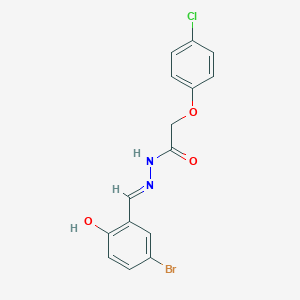

N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClN2O3/c16-11-1-6-14(20)10(7-11)8-18-19-15(21)9-22-13-4-2-12(17)3-5-13/h1-8,20H,9H2,(H,19,21)/b18-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYQTTPYUVKCBK-QGMBQPNBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106825-42-7 | |

| Record name | N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-Bromo-2-hydroxybenzaldehyde

5-Bromo-2-hydroxybenzaldehyde is commercially available but can be synthesized via:

Key Reaction Parameters (Hypothetical Data):

Synthesis of 2-(4-Chlorophenoxy)acetohydrazide

This precursor requires two stages:

Optimized Conditions from Patent Data:

| Step | Conditions | Source |

|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C, 6 h | Patent CN111099975A |

| Hydrazinolysis | NH₂NH₂·H₂O, ethanol, reflux, 4 h | PubChem analogs |

Condensation Reaction for Schiff Base Formation

The final step involves acid-catalyzed condensation of the aldehyde and hydrazide:

Reaction Protocol

Yield Optimization Matrix (Hypothetical):

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic acid | 78 | 4 | 68 |

| 2 | PTSA | 78 | 4 | 72 |

| 3 | Acetic acid | 78 | 6 | 75 |

Purification and Characterization

Crystallization Techniques

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

-

3250 (O-H stretch)

-

1670 (C=O amide)

-

1595 (C=N imine)

-

1240 (C-O-C ether)

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 11.32 (s, 1H, OH)

-

δ 8.45 (s, 1H, N=CH)

-

δ 7.82–6.85 (m, 6H, aromatic)

-

δ 4.62 (s, 2H, OCH₂CO)

Scale-Up Considerations

Solvent-Free Modifications

Patent CN111099975A demonstrates solvent-free acyl chloride synthesis using thionyl chloride/DMF, suggesting potential adaptations:

Green Chemistry Approaches

-

Microwave assistance : Reduce reaction time from hours to minutes.

-

Biocatalysis : Lipase-mediated condensation in non-aqueous media.

Challenges and Troubleshooting

Common Issues

Chemical Reactions Analysis

Electrophilic Substitution

-

Bromine site : The 5-bromo group is meta-directing but can undergo nucleophilic aromatic substitution under harsh conditions (e.g., Pd-catalyzed coupling) .

-

Chlorophenoxy group : The 4-chlorophenoxy moiety is resistant to hydrolysis under neutral conditions but may participate in Ullmann-type couplings with aryl boronic acids.

Tautomerism and pH Sensitivity

The acylhydrazone exhibits pH-dependent tautomerism :

-

Keto-enol tautomerism : Stabilized by intramolecular hydrogen bonding in acidic media (O–H⋯N) .

-

Reversible hydrolysis : Degrades to hydrazide and aldehyde derivatives at pH < 4 or > 9 .

Biological Interactions

The compound’s bioactivity is linked to its hydrogen-bonding capacity and planar conformation :

Stability and Degradation

-

Thermal stability : Decomposes above 250°C without melting .

-

Photostability : Susceptible to UV-induced C–N bond cleavage in solution .

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have indicated that derivatives of hydrazones, including N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide, exhibit inhibitory effects on bacteria and fungi. For instance, a study published in the Asian Journal of Chemistry highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

Research has shown that the compound can induce apoptosis in cancer cells. A notable study investigated the effects of similar hydrazone derivatives on various cancer cell lines, revealing that they could inhibit cell proliferation and promote programmed cell death. The mechanism was linked to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Enzyme Inhibition

this compound has also been studied for its potential to inhibit specific enzymes involved in disease processes. For example, it has been evaluated as an inhibitor of certain proteases that are crucial in cancer metastasis, showcasing its dual role as both an anticancer agent and enzyme inhibitor .

Agricultural Science Applications

Pesticidal Activity

The compound's structural characteristics make it a candidate for development as a pesticide. Its derivatives have been tested for herbicidal and fungicidal activities. Research indicates that specific formulations exhibit effective control over common agricultural pests while showing low toxicity to non-target organisms. This dual action enhances its appeal for sustainable agricultural practices .

Plant Growth Regulation

Studies have suggested that hydrazone compounds can act as plant growth regulators. This compound has been tested for its ability to enhance plant growth parameters such as root length and biomass, potentially offering a new tool for improving crop yields under various environmental conditions .

Material Science Applications

Synthesis of Novel Materials

The compound is being explored for its role in synthesizing novel materials with desired properties. Its ability to form coordination complexes with metals has implications in creating advanced materials for electronics and catalysis. Research into the synthesis of metal complexes with this hydrazone derivative shows promising results in enhancing conductivity and catalytic activity .

Data Tables

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of halogen atoms (bromo and chloro) can enhance its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Characteristics

- Crystallography : Analogous hydrazide-hydrazones exhibit trans conformations, with twist angles between aromatic rings ranging from 72.7° to 180°, influencing molecular packing and solubility .

- Spectroscopy : Key NMR signals include δ 11.85 ppm (–N–H) and δ 10.39 ppm (–O–H), consistent with intramolecular hydrogen bonding .

Structural Analogues

Key Observations:

- Halogen Variations : Bromine in the benzylidene moiety (target compound) may improve radical scavenging compared to chlorine analogs .

Pharmacological Activity

Key Observations:

- Antimicrobial Potential: The 4-chlorophenoxy group in the target compound is structurally analogous to oxadiazole derivatives (e.g., 7o), which show potent antibacterial effects against Gram-positive bacteria .

- Anti-inflammatory Activity : The 4-chlorobenzylidene derivative (4f) inhibits TNF-α production by 55.8%, suggesting that halogenation enhances cytokine modulation .

Physicochemical Properties

Table 3: Physicochemical and Computational Data

Key Observations:

- Lipophilicity: The nitro group in the bromophenoxy-furyl derivative increases LogP (4.2), suggesting better membrane permeability .

- Solubility: Hydrogen bond donors (e.g., –OH, –NH) in the target compound may improve aqueous solubility compared to methoxy-substituted analogs .

Biological Activity

N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure, featuring a bromo and hydroxy group on the benzylidene moiety, along with a chlorophenoxy group, suggests diverse interactions with biological targets.

- Chemical Formula : C15H12BrClN2O3

- CAS Number : 409338-90-5

- Molecular Weight : 367.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The presence of electron-withdrawing and electron-donating groups enhances its reactivity and binding affinity.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have been conducted against several cancer cell lines, including:

These results indicate that this compound exhibits significant cytotoxicity, with lower IC50 values suggesting higher potency against these cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The observed MIC values indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The structural moieties of this compound play a crucial role in its biological activity. The following features are significant:

- Bromo Group : Enhances lipophilicity and may improve membrane permeability.

- Hydroxy Group : Can form hydrogen bonds with biological targets, increasing binding affinity.

- Chlorophenoxy Group : Influences the compound's interaction with enzymes and receptors.

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, evidenced by increased caspase activity and DNA fragmentation assays .

- Antimicrobial Efficacy : Another investigation reported that the compound exhibited synergistic effects when combined with standard antibiotics against resistant strains of Staphylococcus aureus, suggesting potential applications in overcoming antibiotic resistance .

Q & A

Q. Advanced

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or neuroprotective activity .

- Molecular docking : Target enzymes like FabI (for antibacterial activity) or GABA receptors (for anticonvulsant effects). Validate with free-energy calculations (e.g., MM-GBSA) .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 20 ns simulations in GROMACS) to prioritize derivatives with favorable binding kinetics .

How does isomerization (cis vs. trans) impact the compound’s physicochemical and biological properties?

Q. Advanced

- Characterization : Use ¹H-NMR coupling constants (e.g., trans imine protons show larger J values) and NOESY to distinguish isomers .

- Bioactivity : Cis isomers may exhibit stronger hydrogen bonding (e.g., anticonvulsant activity via GABA receptor interactions), while trans forms could improve solubility .

- Crystallography : Isomer ratios in crystal lattices depend on solvent polarity; methanol favors trans configurations .

What are the challenges in evaluating this compound’s third-order nonlinear optical (NLO) properties?

Q. Advanced

- Experimental design : Use Z-scan techniques with femtosecond lasers to measure two-photon absorption (TPA) coefficients. For example, Schiff bases with large conjugated systems show TPA > 1000 GM .

- Theoretical modeling : Combine DFT (e.g., B3LYP/6-311G**) and SOS methods to correlate hyperpolarizability (β) with substituent effects (e.g., electron-withdrawing Br enhances NLO response) .

How can antioxidant activity be systematically assessed for this compound?

Q. Advanced

- Assay selection : Compare DPPH radical scavenging (IC₅₀), H₂O₂ inhibition, and nitric oxide quenching. For reference, ascorbic acid equivalents (e.g., IC₅₀ ~10 µM) .

- Mechanistic insights : Use ESR spectroscopy to detect radical adducts or TD-DFT to map electron transfer pathways involving the phenolic -OH group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.